Cas no 149325-93-9 (L-Glutamic acid,N-[4-[2-(2,4-diamino-6,7-dihydro-5H-cyclopentapyrimidin-5-yl)ethyl]benzoyl]-)

L-Glutamic acid,N-[4-[2-(2,4-diamino-6,7-dihydro-5H-cyclopentapyrimidin-5-yl)ethyl]benzoyl]- structure
149325-93-9 structure
Product Name:L-Glutamic acid,N-[4-[2-(2,4-diamino-6,7-dihydro-5H-cyclopentapyrimidin-5-yl)ethyl]benzoyl]-
CAS No:149325-93-9
MF:C21H25N5O5
MW:427.453704595566
CID:145807
PubChem ID:10455205
Update Time:2025-04-19

L-Glutamic acid,N-[4-[2-(2,4-diamino-6,7-dihydro-5H-cyclopentapyrimidin-5-yl)ethyl]benzoyl]- Chemical and Physical Properties

Names and Identifiers

    • L-Glutamic acid,N-[4-[2-(2,4-diamino-6,7-dihydro-5H-cyclopentapyrimidin-5-yl)ethyl]benzoyl]-
    • (2S)-2-[[4-[2-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
    • DDCPEB-Glu
    • L-Glutamic acid, N-(4-(2-(2,4-diamino-6,7-dihydro-5H-cyclopentapyrimidin-5-yl)ethyl)benzoyl)-
    • N-({4-[2-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)ethyl]phenyl}carbonyl)glutamic acid
    • N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid
    • N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopentapyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid
    • (2S)-2-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid
    • DTXSID50933617
    • N-{4-[2-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)ethyl]benzoyl}glutamic acid
    • 149325-93-9
    • SCHEMBL8571475
    • Inchi: 1S/C21H25N5O5/c22-18-17-12(7-8-14(17)25-21(23)26-18)4-1-11-2-5-13(6-3-11)19(29)24-15(20(30)31)9-10-16(27)28/h2-3,5-6,12,15H,1,4,7-10H2,(H,24,29)(H,27,28)(H,30,31)(H4,22,23,25,26)/t12?,15-/m0/s1
    • InChI Key: DSEABRSLDYUZCE-CVRLYYSRSA-N
    • SMILES: O=C(C1C=CC(=CC=1)CCC1C2=C(N)N=C(N)N=C2CC1)N[C@H](C(=O)O)CCC(=O)O

Computed Properties

  • Exact Mass: 427.18575
  • Monoisotopic Mass: 427.18556891g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 654
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 182Ų

Experimental Properties

  • PSA: 181.52
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen